

Solubility of 2-Carbamoylisonicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2-Carbamoylisonicotinic acid** in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document presents a detailed analysis based on the solubility of structurally analogous compounds, namely picolinic acid and nicotinic acid. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of the solubility of **2-Carbamoylisonicotinic acid**, empowering researchers to generate precise data for their specific applications.

Introduction

2-Carbamoylisonicotinic acid is a pyridinecarboxylic acid derivative with potential applications in pharmaceutical and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological evaluation. The presence of both a carboxylic acid and a carbamoyl (amide) group in its structure suggests a complex solubility profile, influenced by the polarity, hydrogen bonding capabilities, and protic or aprotic nature of the solvent.

While specific experimental solubility data for **2-Carbamoylisonicotinic acid** is not readily available, an estimation of its solubility behavior can be inferred from the known solubilities of structurally related pyridinecarboxylic acids.

Estimated Solubility Profile of 2-Carbamoylisonicotinic Acid

The chemical structure of **2-Carbamoylisonicotinic acid** features a pyridine ring, a carboxylic acid group at position 4, and a carbamoyl group at position 2. This combination of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, both as a donor and an acceptor.

It is anticipated that **2-Carbamoylisonicotinic acid** will exhibit:

- Low solubility in non-polar solvents such as hexanes and toluene.
- Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, which can engage in hydrogen bonding with the solute.
- Variable solubility in polar protic solvents such as water, methanol, and ethanol. While these solvents are polar, the solubility will be highly dependent on the interplay between solvent-solute and solute-solute interactions (crystal lattice energy).

Comparative Solubility Data of Structurally Related Compounds

To provide a practical framework for estimating the solubility of **2-Carbamoylisonicotinic acid**, the following table summarizes the available quantitative solubility data for picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) in various organic solvents. The presence of the additional carbamoyl group in **2-Carbamoylisonicotinic acid** is expected to increase its polarity and hydrogen bonding potential, likely leading to different solubility values compared to these analogues.

Solvent	Compound	Temperature (°C)	Solubility (g/100g solvent)
Water	Picolinic Acid	20	Soluble
Ethanol	Picolinic Acid	20	Soluble
Acetonitrile	Picolinic Acid	25	1.7
Water	Nicotinic Acid	25	1.8
Ethanol	Nicotinic Acid	25	1.1
Acetone	Nicotinic Acid	25	0.16
Diethyl Ether	Nicotinic Acid	25	0.03
Dimethyl Sulfoxide (DMSO)	Nicotinic Acid	25	18.7

Note: This data is compiled from various sources and should be used for comparative purposes only.

Experimental Protocol for Solubility Determination

The recommended method for determining the thermodynamic solubility of **2-Carbamoylisonicotinic acid** is the shake-flask method, followed by quantitative analysis of the saturated solution using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **2-Carbamoylisonicotinic acid** (high purity)
- Selected organic solvents (HPLC grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath

- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis)
- HPLC column appropriate for the analyte and solvent system

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **2-Carbamoylisonicotinic acid**.

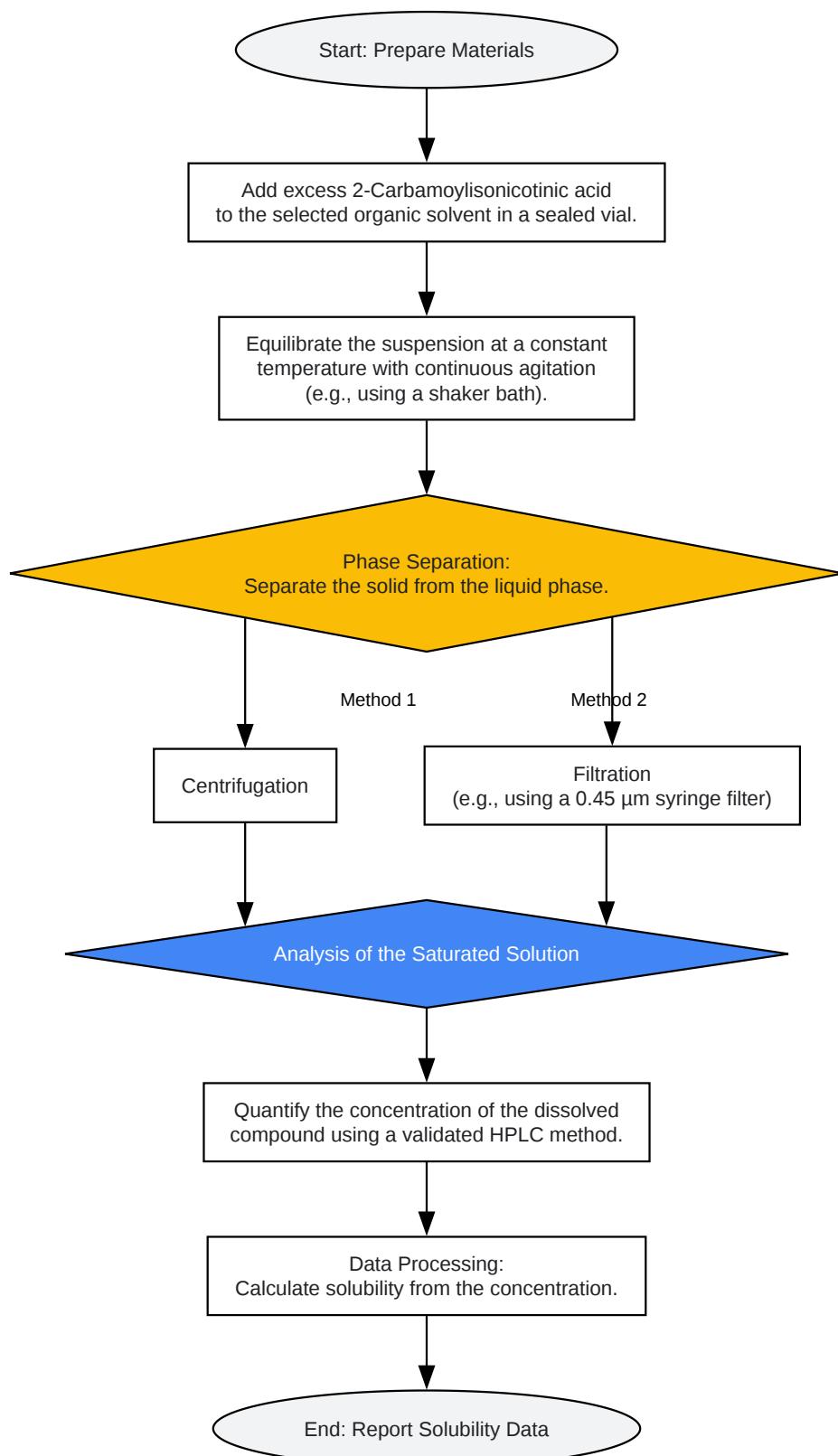

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the determination of the solubility of **2-Carbamoylisonicotinic acid**.

Detailed Procedure

- Preparation of the Suspension:
 - Add an excess amount of **2-Carbamoylisonicotinic acid** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath.
 - Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over time.
- Phase Separation:
 - After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
 - Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
 - Filtration: Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
- Sample Preparation for Analysis:
 - Carefully transfer a known aliquot of the clear, saturated supernatant to a volumetric flask.
 - Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

- HPLC Analysis:
 - Develop a suitable HPLC method for the quantification of **2-Carbamoylisonicotinic acid**. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
 - Prepare a series of standard solutions of **2-Carbamoylisonicotinic acid** of known concentrations in the chosen solvent.
 - Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
 - Inject the diluted sample solution into the HPLC system and record the chromatogram.
- Data Analysis and Calculation:
 - Determine the concentration of **2-Carbamoylisonicotinic acid** in the diluted sample by using the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

Conclusion

While direct experimental data on the solubility of **2-Carbamoylisonicotinic acid** in organic solvents is currently scarce, this technical guide provides a robust framework for researchers to understand, estimate, and experimentally determine this critical physicochemical property. By leveraging comparative data from structurally similar compounds and employing the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development activities.

- To cite this document: BenchChem. [Solubility of 2-Carbamoylisonicotinic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174875#solubility-of-2-carbamoylisonicotinic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com